2-(butan-2-yloxy)-N-(cyanomethyl)-N-phenylpyridine-4-carboxamide
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Overview
Description
2-(butan-2-yloxy)-N-(cyanomethyl)-N-phenylpyridine-4-carboxamide is an organic compound with a complex structure It features a pyridine ring substituted with a butan-2-yloxy group, a cyanomethyl group, and a phenyl group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(butan-2-yloxy)-N-(cyanomethyl)-N-phenylpyridine-4-carboxamide typically involves multiple steps:
Formation of the Pyridine Ring: The pyridine ring can be synthesized through a condensation reaction involving suitable precursors.
Introduction of the Butan-2-yloxy Group: This step involves the alkylation of the pyridine ring using butan-2-ol under basic conditions.
Addition of the Cyanomethyl Group: The cyanomethyl group can be introduced via a nucleophilic substitution reaction using a cyanomethylating agent.
Attachment of the Phenyl Group: The phenyl group is typically introduced through a coupling reaction, such as a Suzuki or Heck reaction.
Industrial Production Methods
In an industrial setting, the production of this compound would involve optimizing the reaction conditions to maximize yield and purity. This might include the use of continuous flow reactors, high-throughput screening of catalysts, and advanced purification techniques.
Chemical Reactions Analysis
Types of Reactions
2-(butan-2-yloxy)-N-(cyanomethyl)-N-phenylpyridine-4-carboxamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using strong oxidizing agents, leading to the formation of corresponding oxides.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride, resulting in the formation of reduced derivatives.
Substitution: The compound can participate in nucleophilic or electrophilic substitution reactions, depending on the substituents and reaction conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are commonly used.
Substitution: Reagents like halogens, alkyl halides, and nucleophiles are used in substitution reactions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation might yield oxides, while reduction could produce alcohols or amines.
Scientific Research Applications
2-(butan-2-yloxy)-N-(cyanomethyl)-N-phenylpyridine-4-carboxamide has several scientific research applications:
Chemistry: It is used as a building block in organic synthesis and as a ligand in coordination chemistry.
Biology: The compound is studied for its potential biological activity, including its interactions with enzymes and receptors.
Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate or active ingredient.
Industry: It is used in the development of new materials and as a precursor in the synthesis of complex organic molecules.
Mechanism of Action
The mechanism of action of 2-(butan-2-yloxy)-N-(cyanomethyl)-N-phenylpyridine-4-carboxamide involves its interaction with specific molecular targets. These targets could include enzymes, receptors, or other proteins. The compound may exert its effects by binding to these targets and modulating their activity, leading to various biological outcomes.
Comparison with Similar Compounds
Similar Compounds
- 2-(butan-2-yloxy)-N-(methyl)-N-phenylpyridine-4-carboxamide
- 2-(butan-2-yloxy)-N-(ethyl)-N-phenylpyridine-4-carboxamide
- 2-(butan-2-yloxy)-N-(propyl)-N-phenylpyridine-4-carboxamide
Uniqueness
2-(butan-2-yloxy)-N-(cyanomethyl)-N-phenylpyridine-4-carboxamide is unique due to the presence of the cyanomethyl group, which imparts distinct chemical and biological properties. This differentiates it from similar compounds that lack this functional group.
Properties
IUPAC Name |
2-butan-2-yloxy-N-(cyanomethyl)-N-phenylpyridine-4-carboxamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H19N3O2/c1-3-14(2)23-17-13-15(9-11-20-17)18(22)21(12-10-19)16-7-5-4-6-8-16/h4-9,11,13-14H,3,12H2,1-2H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
FTHFXWLEOZPWIE-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC(C)OC1=NC=CC(=C1)C(=O)N(CC#N)C2=CC=CC=C2 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H19N3O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
309.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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